molecular formula C5H8F3NO2 B1629222 4-Amino-5,5,5-trifluoropentanoic acid CAS No. 70961-08-9

4-Amino-5,5,5-trifluoropentanoic acid

Cat. No. B1629222
CAS RN: 70961-08-9
M. Wt: 171.12 g/mol
InChI Key: FMHFLFRQGOQLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5,5,5-trifluoropentanoic acid is a useful research compound. Its molecular formula is C5H8F3NO2 and its molecular weight is 171.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5,5,5-trifluoropentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5,5,5-trifluoropentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70961-08-9

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

4-amino-5,5,5-trifluoropentanoic acid

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)

InChI Key

FMHFLFRQGOQLBU-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(C(F)(F)F)N

Canonical SMILES

C(CC(=O)O)C(C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 30 mmole of 4-trifluoromethyl-4-oxobutyric acid ethyl ester in 20 ml of ethanol cooled to 0° C. is added 30 mmole of sodium borohydride. The reaction mixture is stirred at 0° C. for 4 hours then acidified with M HCl to a pH of 1. The solvent is evaporated under reduced pressure and the residue is partitioned between water and ether. The organic phase is washed with brine, dried over magnesium sulfate and concentrated to give 4-trifluoromethyl-4-hydroxybutyric acid ethyl ester. A mixture of 20 mmole of 4-trifluoromethyl-4-hydroxybutyric acid ethyl ester, 22 mmole of triphenylphosphine, 20 mmole of phthalimide and 22 mmole of diethyl azodicarboxylate in 60 ml of tetrahydrofuran is heated at reflux temperature under nitrogen for 24 hours. The solvent is evaporated under reduced pressure, and the residue chromatographed on silica gel to give 4-trifluoromethyl-4-phthalimidobutyric acid ethyl ester. A suspension of 30 mmole of 4-trifluoromethyl-4-phthalimidobutyric acid ethyl ester in 20 ml of concentrated HCl is heated at reflux temperature for 24 hours. The solid which separates on cooling is filtered, and the filtrate concentrated under reduced pressure. The residue is dissolved in the minimum quantity of water, and the pH of the solution adjusted to 5 by the addition of sodium hydroxide. Acetone is added, and the precipitated 4-amino-4-trifluoromethylbutyric acid collected by filtration.
Name
4-trifluoromethyl-4-phthalimidobutyric acid ethyl ester
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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